molecular formula C26H25N3O B11192463 (1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11192463
M. Wt: 395.5 g/mol
InChI Key: JHGHVYQTQNXOIN-UHFFFAOYSA-N
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Description

The compound (1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrroloquinoline core, followed by the introduction of the phenylhydrazinylidene group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound (1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may have activity against certain diseases, and ongoing research is exploring its efficacy and safety in clinical settings.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of (1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other pyrroloquinoline derivatives and phenylhydrazinylidene-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H25N3O

Molecular Weight

395.5 g/mol

IUPAC Name

9,11,11-trimethyl-9-phenyl-3-phenyldiazenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-2-ol

InChI

InChI=1S/C26H25N3O/c1-25(2)17-26(3,18-11-6-4-7-12-18)21-16-10-15-20-22(24(30)29(25)23(20)21)28-27-19-13-8-5-9-14-19/h4-16,30H,17H2,1-3H3

InChI Key

JHGHVYQTQNXOIN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC3=C2N1C(=C3N=NC4=CC=CC=C4)O)(C)C5=CC=CC=C5)C

Origin of Product

United States

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